2-Acetyl-1-(4-fluorobenzyl)pyrrole
Description
Properties
CAS No. |
251924-61-5 |
|---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C13H12FNO/c1-10(16)13-3-2-8-15(13)9-11-4-6-12(14)7-5-11/h2-8H,9H2,1H3 |
InChI Key |
ABYOKPGLFOGKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Considerations : The iodo substituent in Compound 10 introduces steric bulk, which may hinder binding in biological targets, whereas the acetyl group offers a balance between steric demand and electronic modulation.
Preparation Methods
TosMIC-Mediated Synthesis of Pyrrole Precursors
An alternative route involves the toluene-4-sulfonylmethyl isocyanide (TosMIC) reaction, which constructs the pyrrole ring from α,β-unsaturated ketones. For example, (E)-1-phenylpent-1-en-3-one undergoes cyclization with TosMIC under basic conditions to form 2-acetylpyrrole derivatives. Subsequent alkylation with 4-fluorobenzyl bromide introduces the 4-fluorobenzyl group at the nitrogen atom.
This method is advantageous for generating structurally diverse pyrroles but requires precise control over reaction conditions to avoid side products. The TosMIC reaction typically employs thiazolium salts as catalysts and ethanol as a solvent, with heating to 70°C to facilitate cyclization.
Reaction Optimization and Analytical Characterization
Solvent and Base Selection
The choice of solvent and base significantly impacts the efficiency of the alkylation step. Polar aprotic solvents like DMF enhance the solubility of 4-fluorobenzyl bromide and facilitate the deprotonation of pyrrole’s nitrogen atom. Potassium carbonate is preferred over stronger bases (e.g., sodium hydride) to avoid side reactions such as ring opening or over-alkylation.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure of this compound. Key spectral features include:
-
¹H NMR : A singlet at δ 3.71 ppm corresponding to the N-CH₂ group of the 4-fluorobenzyl substituent.
-
¹³C NMR : A carbonyl signal at δ 195–200 ppm for the acetyl group and distinct aromatic carbons from the fluorobenzyl moiety.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 2-Acetylpyrrole | 4-Fluorobenzyl bromide, K₂CO₃ | High regioselectivity | Requires pre-synthesized acetylpyrrole |
| TosMIC Cyclization | α,β-Unsaturated ketones | TosMIC, thiazolium salt, EtOH | Builds pyrrole core de novo | Multi-step, moderate yields |
Q & A
Q. What are the common synthetic routes for 2-acetyl-1-(4-fluorobenzyl)pyrrole, and how are intermediates validated?
- Methodological Answer: Synthesis typically involves benzylation of pyrrole derivatives followed by acetylation. For example, the 4-fluorobenzyl group can be introduced via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Acetylation is achieved using acetyl chloride in the presence of Lewis acids like AlCl₃. Intermediate validation requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify molecular weight .
Q. How do researchers characterize the molecular structure of this compound?
- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For dynamic analysis, use ¹H NMR (δ 6.5–7.2 ppm for pyrrole protons, δ 2.3 ppm for acetyl CH₃) and ¹³C NMR (δ 190–200 ppm for carbonyl C). Mass spectrometry (ESI-TOF) provides molecular ion validation (expected [M+H]⁺ ~244.2 g/mol). IR spectroscopy confirms acetyl C=O stretches (~1680 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer: The compound is light-sensitive due to the pyrrole core. Store under inert atmosphere (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the acetyl group in aqueous media can occur; use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can reaction mechanisms involving the 4-fluorobenzyl group be elucidated?
- Methodological Answer: Isotopic labeling (e.g., ¹⁸O or deuterium) combined with kinetic studies tracks substituent effects. Computational DFT calculations (e.g., Gaussian09) model electron density shifts. For example, the electron-withdrawing fluorine atom on the benzyl group polarizes the pyrrole ring, affecting electrophilic substitution sites .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Use preparative HPLC to isolate enantiomers (if applicable) and compare bioactivity. Validate purity (>98%) via combustion analysis (C, H, N) and differential scanning calorimetry (DSC) for polymorph screening .
Q. How can computational methods predict reactivity for derivative synthesis?
Q. What experimental designs optimize regioselectivity in functionalization reactions?
- Methodological Answer: Use directing groups (e.g., sulfonamides) or transition-metal catalysts (Pd/Cu) for C–H activation. For example, Pd(OAc)₂ with pivalic acid as a co-catalyst directs acetylation to the pyrrole β-position. Monitor regioselectivity via NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
